

Application of SHIN2 in T-cell Acute Lymphoblastic Leukemia (T-ALL) Research

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Compound of Interest

Compound Name: SHIN2

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

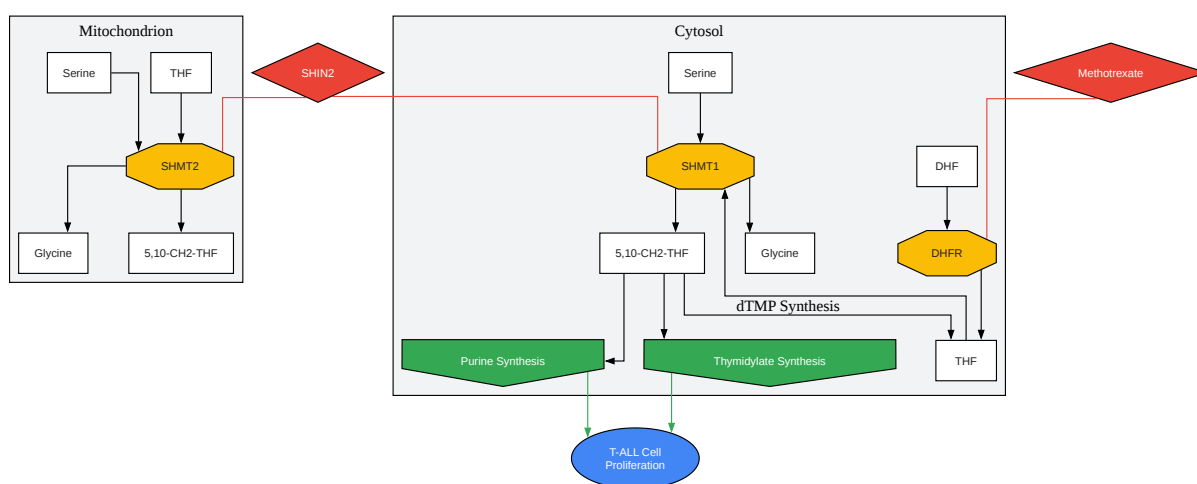
Introduction

T-cell acute lymphoblastic leukemia (T-ALL) is an aggressive hematological malignancy characterized by the proliferation of immature T-lymphocytes. While current treatment regimens, often including the antifolate drug methotrexate, have improved outcomes, a significant portion of patients experience relapse, highlighting the urgent need for novel therapeutic strategies. One-carbon (1C) metabolism, a crucial pathway for nucleotide biosynthesis, is frequently upregulated in cancer cells to support rapid proliferation. Serine hydroxymethyltransferase (SHMT), particularly its mitochondrial isoform (SHMT2), is a key enzyme in this pathway, catalyzing the conversion of serine to glycine and a one-carbon unit. **SHIN2**, a potent inhibitor of SHMT, has emerged as a promising therapeutic agent in T-ALL research. These application notes provide a comprehensive overview of the use of **SHIN2** in T-ALL, including its mechanism of action, experimental protocols, and key findings.

Mechanism of Action

SHIN2 exerts its anti-leukemic effect by inhibiting SHMT, thereby disrupting the one-carbon metabolic pathway essential for the synthesis of purines and thymidylate. This leads to a depletion of the nucleotide pools necessary for DNA replication and cell proliferation, ultimately inducing cell cycle arrest and apoptosis in cancer cells.[1][2] Notably, **SHIN2** demonstrates a synergistic effect with methotrexate, a standard-of-care chemotherapy agent for T-ALL that

targets dihydrofolate reductase (DHFR), another key enzyme in folate metabolism.[1][3][4] By inhibiting two distinct nodes in the same metabolic pathway, the combination of **SHIN2** and methotrexate leads to a more profound suppression of nucleotide biosynthesis and enhanced anti-leukemic activity.[4]



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Caption: **SHIN2** inhibits SHMT1/2, blocking one-carbon metabolism for T-ALL therapy.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the efficacy of **SHIN2** in T-ALL.

Table 1: In Vitro Efficacy of **SHIN2** in T-ALL Cell Lines

Cell Line	Parameter	Value	Reference
Molt4	IC50	~90 nM	[4]
HCT116	IC50	300 nM	[5]
Molt4	Cell Cycle Arrest (at 2 μ M, 48h)	S phase	[5]

Table 2: In Vivo Efficacy of **SHIN2** in a NOTCH1-driven Mouse Model of T-ALL

Treatment Group	Median Survival	p-value	Reference
Vehicle	16 days	<0.01	[6]
(+)SHIN2 (200 mg/kg)	27 days	<0.01	[6]

Table 3: Synergistic Effect of **SHIN2** and Methotrexate in Molt4 Cells

Methotrexate (nM)	(+)SHIN2 IC50	Reference
0	~90 nM	[6]
20	Decreased	[6]
30	Decreased	[6]
40	Decreased	[6]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: In Vitro Cell Proliferation Assay

This protocol is for determining the half-maximal inhibitory concentration (IC50) of **SHIN2** in T-ALL cell lines.

Materials:

- T-ALL cell lines (e.g., Molt4)
- RPMI-1640 medium supplemented with 10% dialyzed fetal bovine serum (FBS)
- **SHIN2** stock solution (in DMSO)
- 96-well cell culture plates
- Cell viability reagent (e.g., CellTiter-Glo®)
- Plate reader

Procedure:

- Seed T-ALL cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of media.
- Prepare serial dilutions of **SHIN2** in culture medium.
- Add 100 µL of the **SHIN2** dilutions to the respective wells. Include a vehicle control (DMSO).
- Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
- Add the cell viability reagent to each well according to the manufacturer's instructions.
- Measure luminescence using a plate reader.
- Calculate the IC50 value by plotting the percentage of viable cells against the log concentration of **SHIN2** and fitting the data to a dose-response curve.

Protocol 2: Cell Cycle Analysis

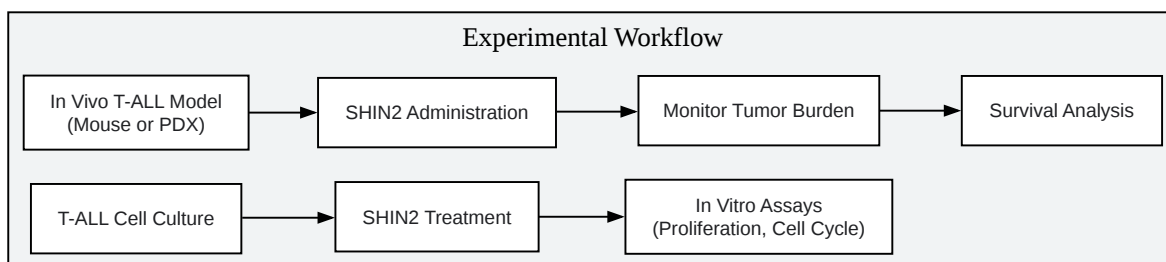
This protocol is for assessing the effect of **SHIN2** on the cell cycle distribution of T-ALL cells.

Materials:

- T-ALL cells (e.g., Molt4)
- **SHIN2**
- Phosphate-buffered saline (PBS)
- 70% ethanol (ice-cold)
- Propidium iodide (PI) staining solution with RNase A
- Flow cytometer

Procedure:

- Treat T-ALL cells with **SHIN2** (e.g., 2 μ M) or vehicle (DMSO) for 48 hours.
- Harvest the cells by centrifugation and wash once with PBS.
- Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently.
- Incubate the fixed cells at -20°C for at least 2 hours.
- Wash the cells with PBS and resuspend in PI staining solution.
- Incubate in the dark at room temperature for 30 minutes.
- Analyze the cell cycle distribution by flow cytometry.



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Caption: Workflow for evaluating **SHIN2** efficacy in T-ALL research.

Protocol 3: In Vivo Efficacy Study in a Mouse Model of T-ALL

This protocol outlines a general procedure for evaluating the in vivo anti-leukemic activity of **SHIN2**.

Materials:

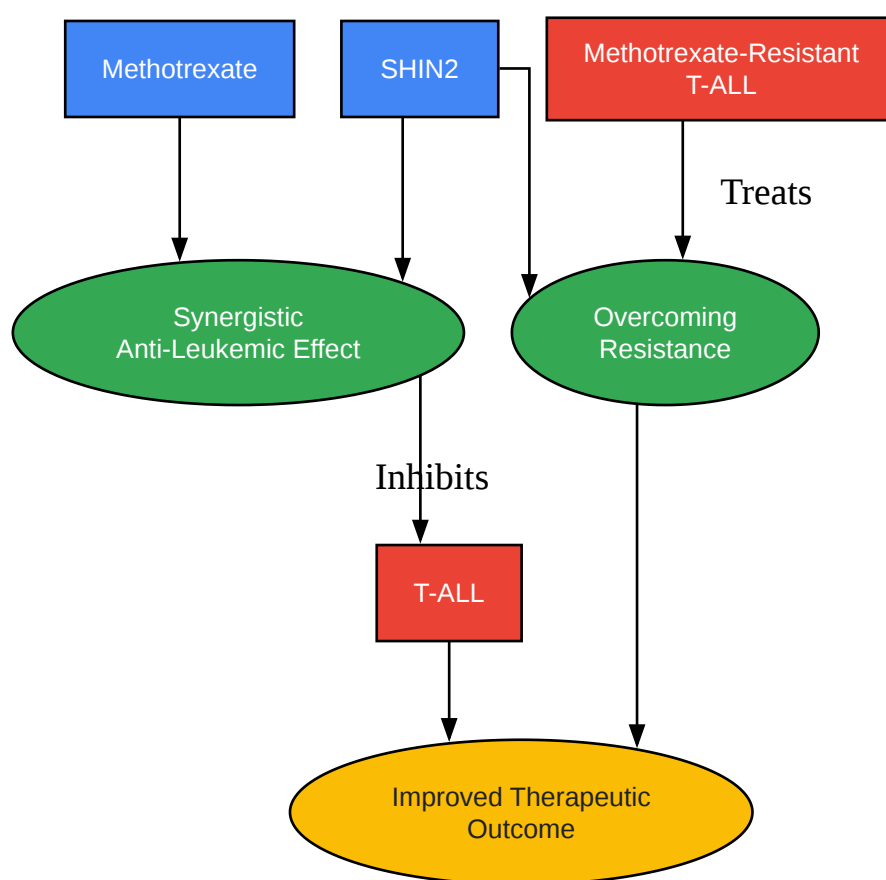
- Immunocompromised mice (e.g., NSG mice)
- T-ALL cells expressing a reporter gene (e.g., luciferase)
- **SHIN2** formulation for in vivo administration
- Vehicle control
- Bioluminescence imaging system

Procedure:

- Inject T-ALL cells intravenously into the mice.
- Allow the leukemia to establish, which can be monitored by bioluminescence imaging.
- Randomize the mice into treatment and control groups.
- Administer **SHIN2** (e.g., 200 mg/kg, intraperitoneally) or vehicle to the respective groups according to the desired dosing schedule.[\[5\]](#)[\[6\]](#)
- Monitor tumor burden regularly using bioluminescence imaging.
- Record the survival of the mice in each group.
- Perform statistical analysis (e.g., log-rank test) on the survival data.

Drug Development Implications

The demonstrated efficacy of **SHIN2**, both as a single agent and in combination with methotrexate, provides a strong rationale for its further development as a therapeutic for T-ALL. [1][4] The synergistic interaction with methotrexate is particularly significant as it suggests a potential new combination therapy that could improve treatment outcomes, especially in patients with methotrexate-resistant disease.[4][6] Future research should focus on optimizing dosing schedules, evaluating long-term toxicity, and identifying predictive biomarkers to select patients who are most likely to respond to **SHIN2** therapy. The development of SHMT inhibitors like **SHIN2** represents a promising targeted metabolic approach for the treatment of T-ALL and potentially other cancers with a high reliance on one-carbon metabolism.[7]



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Caption: Logical relationship of **SHIN2** and Methotrexate synergy in T-ALL.

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